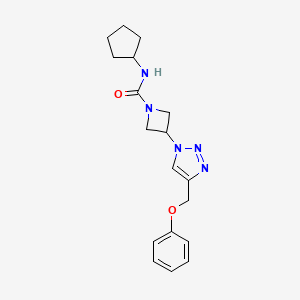![molecular formula C12H19Cl2N3 B2899336 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride CAS No. 227302-38-7](/img/structure/B2899336.png)
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-[2-(Dimethylamino)ethyl]-1H-indol-5-amine dihydrochloride , also known by other names such as Sumatriptan , is a chemical compound with the molecular formula C14H18N2O2 . It falls within the class of indole derivatives and is commonly used in pharmaceutical applications. Sumatriptan is primarily employed for the treatment of migraines and cluster headaches .
Synthesis Analysis
The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine dihydrochloride involves several steps. One common route is the condensation of 3-(2-dimethylaminoethyl)-1H-indol-5-ol (also known as O-Acetylpsilocin ) with an appropriate amine source, followed by acidification to yield the dihydrochloride salt . The exact synthetic pathway may vary depending on the specific application and desired purity.
Molecular Structure Analysis
The molecular structure of 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine dihydrochloride consists of an indole ring fused with an ethylamine side chain. The dimethylaminoethyl group is attached to the indole nitrogen atom. The dihydrochloride form indicates that two chloride ions are associated with the compound .
Chemical Reactions Analysis
Sumatriptan exhibits various chemical reactions, including hydrolysis, oxidation, and acid-base reactions. Notably, it undergoes enzymatic metabolism in the liver, leading to the formation of active metabolites. These metabolites contribute to its pharmacological effects .
Physical And Chemical Properties Analysis
Eigenschaften
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;;/h3-4,7-8,14H,5-6,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHVVQADHTGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2899254.png)


![11,12-dimethoxy-3-(3-thienyl)-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2899260.png)

![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)


![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2899272.png)
![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899273.png)

![2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2899275.png)